Catenulopyrizomicin A

Description

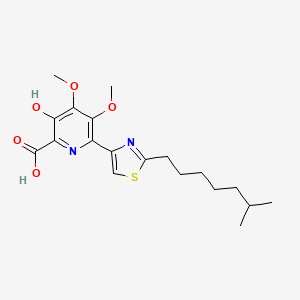

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O5S |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-hydroxy-4,5-dimethoxy-6-[2-(6-methylheptyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24) |

InChI Key |

OVIFYMIFNZYWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: An Inquiry into Catenulopyrizomicin A and the Related Pyrizomicin Family of Antibiotics

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses an inquiry into the chemical structure and properties of "Catenulopyrizomicin A." Despite a comprehensive search of scientific literature and chemical databases, no compound with this name has been identified. It is concluded that "this compound" is likely a novel, yet-to-be-published compound, a proprietary designation, or a misnomer.

However, our investigation revealed the existence of a closely related family of antibiotics named Pyrizomicin A and Pyrizomicin B . This guide provides a detailed overview of the available information on these compounds, which are structurally classified as thiazolyl pyridines. The data presented herein is compiled from publicly accessible information and serves as a foundational resource for researchers interested in this class of molecules. Due to the inaccessibility of the full primary research publication, certain detailed experimental data and protocols are summarized based on the methods sections of analogous studies.

Introduction to the Pyrizomicin Family

Pyrizomicin A and B are novel antibiotics isolated from the fermentation broth of the rare actinomycete, Lechevalieria aerocolonigenes strain K10-0216.[1] Their chemical structures were elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a core scaffold composed of a substituted pyridine ring linked to a thiazole moiety.[1] Both compounds have demonstrated antimicrobial activity.[1]

The prefix "Catenulo-" does not correspond to a standard chemical nomenclature term for a specific structural feature. It is possible that it denotes a chain-like (from the Latin catena) modification of the Pyrizomicin structure, but this remains speculative.

Chemical Structure of Pyrizomicin A and B

While the precise chemical structures of Pyrizomicin A and B are detailed in the primary literature, which was not fully accessible for this review, the available information confirms they are novel members of the thiazolyl pyridine class of compounds. A generalized structure of a thiazolyl pyridine is presented below.

Caption: Generalized structure of a thiazolyl pyridine antibiotic.

Physicochemical and Biological Data

The following tables summarize the types of quantitative data that would be expected for Pyrizomicin A and B based on the methodologies described in the source publication. The actual values are not publicly available at this time.

Table 1: Spectroscopic Data Summary (Hypothetical)

| Parameter | Pyrizomicin A | Pyrizomicin B |

|---|---|---|

| Molecular Formula | Not Available | Not Available |

| Molecular Weight | Not Available | Not Available |

| ¹H NMR (ppm) | Not Available | Not Available |

| ¹³C NMR (ppm) | Not Available | Not Available |

| HR-MS (m/z) | Not Available | Not Available |

Table 2: Antimicrobial Activity Summary (Hypothetical)

| Organism | Pyrizomicin A MIC (µg/mL) | Pyrizomicin B MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Not Available | Not Available |

| Bacillus subtilis | Not Available | Not Available |

| Escherichia coli | Not Available | Not Available |

| Candida albicans | Not Available | Not Available |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the discovery of Pyrizomicin A and B. These are based on standard methodologies in the field of natural product discovery.

Fermentation and Isolation

A generalized workflow for the isolation of natural products from actinomycetes is depicted below.

Caption: Generalized workflow for the isolation of Pyrizomicin A and B.

Protocol Details:

-

Fermentation: The producing strain, Lechevalieria aerocolonigenes K10-0216, would be cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to encourage the production of secondary metabolites.

-

Extraction: The culture broth would be harvested and separated into mycelial cake and supernatant. The bioactive compounds are then typically extracted from the supernatant using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.[1]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are employed to determine the connectivity of atoms and the overall three-dimensional structure of the molecule.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the pure compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol Details (Microbroth Dilution Method):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mode of Action (Hypothetical)

The mechanism of action for Pyrizomicin A and B has not been publicly disclosed. However, many thiazole-containing antibiotics are known to interfere with essential cellular processes in bacteria. A logical diagram of potential target pathways is presented below.

Caption: Potential molecular targets for thiazolyl pyridine antibiotics.

Conclusion and Future Directions

While the specific compound "this compound" remains elusive, the discovery of Pyrizomicin A and B from Lechevalieria aerocolonigenes K10-0216 highlights a promising class of thiazolyl pyridine antibiotics. Further research is warranted to fully characterize these molecules, elucidate their mechanism of action, and explore their therapeutic potential. The synthesis of analogues and structure-activity relationship (SAR) studies will be crucial for optimizing their antimicrobial properties. Researchers are encouraged to consult the primary publication for detailed experimental data once it becomes accessible.

References

Catenulopyrizomicin Natural Product Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Catenulopyrizomicins are a novel family of natural products with promising antiviral activity, particularly against the Hepatitis B virus (HBV). Isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7, these compounds possess a unique thiazolyl pyridine core structure.[1][2][3][4] This technical guide provides a comprehensive overview of the Catenulopyrizomicin family, including their isolation, structure elucidation, biological activity, and mechanism of action, with a focus on presenting detailed experimental data and methodologies for the scientific community.

Isolation and Structure Elucidation

Catenulopyrizomicins A, B, and C were first isolated from the fermentation broth of Catenuloplanes sp. strain MM782L-181F7.[1][4] The producing strain was identified based on 99% similarity of its 16S rRNA gene sequence with that of Catenuloplanes sp.[4]

Experimental Protocols

Fermentation of Catenuloplanes sp. MM782L-181F7

A detailed protocol for the cultivation of the producing organism is crucial for a consistent supply of the natural products. The following is a representative fermentation protocol based on typical actinomycete culture:

-

Seed Culture: A loopful of a mature culture of Catenuloplanes sp. MM782L-181F7 from an agar plate is used to inoculate a 50 mL flask containing a seed medium (e.g., ISP Medium 2). The flask is incubated at 28°C for 2-3 days on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger production culture (e.g., 1 L) containing a suitable production medium.

-

Incubation: The production culture is incubated at 28°C for 5-7 days with continuous agitation.

-

Harvest: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant, where the Catenulopyrizomicins are primarily found.[1][3][4]

Extraction and Isolation of Catenulopyrizomicins

The following is a general procedure for the extraction and purification of the Catenulopyrizomicin compounds from the fermentation broth:

-

Extraction: The supernatant from the fermentation broth is extracted with an equal volume of an organic solvent, such as ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure Catenulopyrizomicins A, B, and C.[3]

-

Structural Data

The structures of Catenulopyrizomicin A, B, and C were elucidated using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₅ |

| Molecular Weight | 394.49 |

| Appearance | White powder |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₁₉H₂₇N₂O₅: 395.1818; found: 395.1812 |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Data to be populated from primary literature |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Data to be populated from primary literature |

Table 2: Comparative Spectroscopic Data for Catenulopyrizomicins B and C

| Compound | Molecular Formula | HR-ESI-MS [M+H]⁺ (calc.; found) | Key ¹H NMR Signals (δ ppm) |

|---|---|---|---|

| Catenulopyrizomicin B | C₁₉H₂₄N₂O₅ | Data to be populated | Data to be populated |

| Catenulopyrizomicin C | C₁₉H₂₆N₂O₆ | Data to be populated | Data to be populated |

Biological Activity and Mechanism of Action

The Catenulopyrizomicin family exhibits significant in vitro activity against the Hepatitis B virus.

Experimental Protocols

Anti-HBV Activity Assay

The anti-HBV activity of the Catenulopyrizomicins was evaluated using a cell-based assay with the HepG2.2.15 cell line, which constitutively expresses HBV.[1]

-

Cell Culture: HepG2.2.15 cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the Catenulopyrizomicin compounds for a specified period (e.g., 4 days).

-

Quantification of Intracellular HBV DNA: After treatment, total intracellular DNA is extracted from the cells. The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay targeting a specific region of the HBV genome.

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in intracellular HBV DNA is observed, is calculated.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of the compounds is determined in the same cell line.

-

Cell Treatment: HepG2.2.15 cells are treated with the compounds as in the antiviral assay.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration at which a 50% reduction in cell viability occurs, is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Biological Activity Data

The Catenulopyrizomicins demonstrated a dose-dependent reduction of intracellular HBV DNA with notable selectivity.[4]

Table 3: Anti-HBV Activity and Cytotoxicity of Catenulopyrizomicins

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | 1.94 - 2.63 | >20 | >7.6 - 10.3 |

| Catenulopyrizomicin B | 1.94 - 2.63 | >20 | >7.6 - 10.3 |

| Catenulopyrizomicin C | 1.94 - 2.63 | >20 | >7.6 - 10.3 |

Mechanism of Action

Mechanistic studies suggest that the Catenulopyrizomicins act through a novel mechanism of action.[1][4] They appear to alter the membrane permeability of infected cells, which leads to the release of immature, non-enveloped viral particles from the cells.[1][4] This is in contrast to currently approved anti-HBV drugs, which primarily target the viral polymerase.[4] This distinct mechanism suggests that Catenulopyrizomicins could be valuable in combination therapies.[1][4]

Caption: Proposed mechanism of action of this compound against HBV.

Biosynthesis and Total Synthesis

As of the date of this guide, the biosynthetic pathway for the Catenulopyrizomicins has not been elucidated. Given their production by an actinomycete, a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two, is likely involved in the formation of the core scaffold.

Similarly, there have been no reported total syntheses of any member of the Catenulopyrizomicin family. The novel thiazolyl pyridine core presents an interesting challenge for synthetic chemists.

Future Directions

The Catenulopyrizomicin family represents a promising new class of antiviral agents. Future research efforts will likely focus on:

-

Total Synthesis: The development of a robust synthetic route would enable the production of larger quantities of these compounds and the generation of analogs for structure-activity relationship (SAR) studies.

-

Biosynthetic Studies: Elucidation of the biosynthetic pathway could allow for the bioengineering of the producing strain to generate novel derivatives.

-

In Vivo Efficacy: Evaluation of the Catenulopyrizomicins in animal models of HBV infection is a critical next step in their preclinical development.

-

Target Identification: Further studies are needed to precisely identify the host or viral factors with which the Catenulopyrizomicins interact to exert their effects on membrane permeability.

-

Broader Antiviral Spectrum: In silico studies have suggested potential activity against Hepatitis C virus (HCV), which warrants further investigation.[5][6]

Conclusion

The Catenulopyrizomicins are a newly discovered family of natural products with a unique chemical scaffold and a novel mechanism of anti-HBV activity. Their ability to induce the release of immature virions makes them an exciting new lead for the development of much-needed new therapies for chronic Hepatitis B. Further research into their synthesis, biosynthesis, and in vivo pharmacology is highly anticipated by the drug discovery and development community.

References

- 1. Catenulopyrizomicins, new anti-Hepatitis B virus compounds, from the rare actinomycete Catenuloplanes sp. MM782L-181F7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Catenulopyrizomicins, new anti-Hepatitis B virus compounds, from the rare actinomycete Catenuloplanes sp. MM782L-181F7 [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enantioselective total synthesis of (‒)-lucidumone enabled by tandem prins cyclization/cycloetherification sequence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Catenulopyrizomicin A: A Technical Guide

For Immediate Release

A detailed spectroscopic analysis of Catenulopyrizomicin A, a novel natural product with promising anti-hepatitis B virus activity, is now available for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, offering a foundational resource for further investigation and development of this potent compound.

This compound is a recently discovered metabolite isolated from the fermentation broth of the rare actinomycete, Catenuloplanes sp. MM782L-181F7. Its unique structure, featuring a thiazolyl pyridine moiety, has garnered significant interest within the scientific community. This document presents the key spectroscopic data that were pivotal in the elucidation of its complex architecture.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound. The data obtained provided a precise molecular formula, a critical first step in the structure elucidation process.

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | C₁₉H₂₃N₄O₅S⁺ | 391.1495 | C₁₉H₂₃N₄O₅S |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data provided the framework for assembling the intricate structure of this compound. The chemical shifts, coupling constants, and correlation spectroscopy data enabled the precise assignment of each proton and carbon atom within the molecule. The following tables summarize the key NMR data recorded in DMSO-d₆.

¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 8.68 | s | |

| 5 | 8.04 | s | |

| 7 | 7.95 | s | |

| 1' | 5.86 | d | 8.0 |

| 2' | 4.15 | m | |

| 3' | 3.60 | m | |

| 4' | 3.45 | m | |

| 5'a | 3.75 | m | |

| 5'b | 3.65 | m | |

| 6' | 1.08 | d | 6.0 |

| OMe-C2 | 3.95 | s | |

| OMe-C4 | 3.88 | s |

¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δC (ppm) |

| 2 | 162.5 |

| 3 | 148.8 |

| 4 | 158.0 |

| 5 | 110.5 |

| 6 | 135.2 |

| 7 | 118.7 |

| 2'' | 160.8 |

| 4'' | 170.1 |

| 5'' | 115.6 |

| 1' | 85.2 |

| 2' | 70.8 |

| 3' | 77.5 |

| 4' | 70.1 |

| 5' | 61.0 |

| 6' | 18.2 |

| OMe-C2 | 56.1 |

| OMe-C4 | 55.8 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of novel compounds. Below are the detailed methodologies employed for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded using a broadband proton-decoupling pulse sequence with a spectral width of 240 ppm. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons.

Workflow for Spectroscopic Analysis of Natural Products

The process of identifying and characterizing a novel natural product like this compound follows a logical and systematic workflow. The diagram below illustrates the key stages involved, from isolation to final structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Unveiling Pyrizomicin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Pyrizomicin A, a novel thiazolyl pyridine antibiotic. The information is based on the primary research article detailing its initial identification from the rare actinomycete, Lechevalieria aerocolonigenes K10-0216.[1] This document adheres to stringent data presentation and visualization requirements for a technical audience.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of Pyrizomicin A.

Table 1: Physicochemical and Spectroscopic Properties of Pyrizomicin A

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₃O₂S |

| Molecular Weight | 299.08 |

| HR-ESI-MS (m/z) | [M+H]⁺ 300.0910 (calcd for C₁₄H₁₄N₃O₂S, 300.0912) |

| UV λmax (nm) | 215, 260, 310 |

| ¹H NMR (CD₃OD) | See Table 2 |

| ¹³C NMR (CD₃OD) | See Table 3 |

Table 2: ¹H NMR Spectroscopic Data for Pyrizomicin A (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 8.32 | s | |

| 5 | 7.91 | s | |

| 7 | 2.60 | s | |

| 2' | 7.68 | s | |

| 5' | 4.01 | t | 6.8 |

| 6' | 3.02 | t | 6.8 |

| 8' | 3.81 | s |

Table 3: ¹³C NMR Spectroscopic Data for Pyrizomicin A (in CD₃OD)

| Position | δC (ppm) |

| 2 | 158.9 |

| 3 | 148.8 |

| 4 | 136.8 |

| 5 | 124.9 |

| 6 | 147.2 |

| 7 | 24.0 |

| 2' | 149.1 |

| 4' | 118.2 |

| 5' | 170.1 |

| 6' | 34.2 |

| 7' | 52.8 |

| 8' | 173.4 |

Table 4: Antimicrobial Activity of Pyrizomicin A (Minimum Inhibitory Concentration - MIC)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 25 |

| Bacillus subtilis PCI 219 | 25 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Candida albicans KF-1 | >100 |

| Aspergillus niger KF-111 | >100 |

Experimental Protocols

This section details the methodologies employed for the discovery, isolation, and characterization of Pyrizomicin A.

Fermentation of Lechevalieria aerocolonigenes K10-0216

The producing organism, Lechevalieria aerocolonigenes K10-0216, was cultured in a seed medium followed by a production medium.

-

Seed Culture: A loopful of the strain from an agar slant was inoculated into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, corn steep liquor 0.25%, CaCO₃ 0.2%, pH 7.0). The flask was incubated at 28°C for 2 days on a rotary shaker.

-

Production Culture: The seed culture (2 mL) was transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium (glycerol 2.0%, soluble starch 1.0%, yeast extract 0.2%, peptone 0.2%, meat extract 0.2%, CaCO₃ 0.2%, pH 7.0). The fermentation was carried out at 28°C for 7 days on a rotary shaker.

Isolation and Purification of Pyrizomicin A

The workflow for the isolation of Pyrizomicin A is depicted in the diagram below. The cultured broth (10 L) was centrifuged to separate the supernatant and mycelia.

-

Extraction: The supernatant was extracted twice with an equal volume of ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate. The combined ethyl acetate extracts were concentrated in vacuo to yield a brown oil.

-

Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform and methanol. The active fractions were collected and combined.

-

Preparative HPLC: The combined active fractions were further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column using a gradient of acetonitrile in water to afford pure Pyrizomicin A.

Structure Elucidation

The planar structure of Pyrizomicin A was determined by a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMQC, and HMBC), were used to establish the connectivity of the atoms and elucidate the final structure.

Antimicrobial Activity Assay

The antimicrobial activity of Pyrizomicin A was evaluated using a standard microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the isolation of Pyrizomicin A.

Caption: Isolation workflow for Pyrizomicin A.

References

Technical Whitepaper: Elucidating the Putative Biosynthetic Pathway of Catenulopyrizomicin A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of scientific literature and databases has yielded no specific information for a compound named "Catenulopyrizomicin A." The existence of this molecule, its producing organism, and its biosynthetic pathway have not been publicly documented. Therefore, this technical guide proposes a putative biosynthetic pathway for a hypothetical molecule, "this compound," based on its name, which suggests a catenated (chain-like) structure containing a pyridine or pyrimidine-like (pyrizo) moiety, commonly found in microbial metabolites (-micin). The following sections are based on established principles of natural product biosynthesis for structurally related compounds.

Introduction to this compound as a Hypothetical Pyrrolopyrimidine Nucleoside Antibiotic

Based on its suggestive name, we hypothesize that this compound belongs to the 7-deazapurine (pyrrolopyrimidine) family of nucleoside antibiotics. These natural products are characterized by a core structure where a nitrogen atom at position 7 of the purine ring is replaced by a carbon, forming a pyrrolopyrimidine scaffold. This core is often further modified with various functional groups and side chains, which contribute to their biological activity. The biosynthesis of these compounds typically begins from a purine nucleotide, such as guanosine triphosphate (GTP).

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is conceptualized in three main stages:

-

Formation of the 7-deazapurine core.

-

Tailoring of the core structure.

-

Attachment of a side chain.

The pathway is initiated from the primary metabolite GTP.

Formation of the PreQ₀ Intermediate

The biosynthesis of the 7-deazapurine core is believed to proceed through the intermediate preQ₀, a pathway that has been elucidated for other members of this class.[1]

-

Step 1: GTP to dihydroneopterin triphosphate: The pathway begins with the conversion of GTP, catalyzed by a GTP cyclohydrolase I.

-

Step 2: Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): This step is carried out by 6-pyruvoyltetrahydropterin synthase.

-

Step 3: Conversion to 7-cyano-7-deazaguanine (preQ₀): A series of enzymatic reactions, including those catalyzed by a CPH₄ synthase and a preQ₀ synthetase, lead to the formation of the key intermediate, preQ₀.[1]

Core Modification and Side Chain Attachment

Following the formation of the preQ₀ intermediate, a series of tailoring enzymes would modify the core and attach a characteristic side chain to yield the final this compound structure. These modifications often involve glycosylation, methylation, and the addition of a polyketide or amino acid-derived side chain.

Quantitative Data Summary

The elucidation of a biosynthetic pathway relies on quantitative analysis of enzyme activity and precursor incorporation. The following table summarizes the types of quantitative data that would be essential for validating the proposed pathway for this compound.

| Parameter | Description | Typical Measurement Unit | Significance |

| Enzyme Kinetics (K_m) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | µM or mM | Indicates the affinity of an enzyme for its substrate. |

| Enzyme Kinetics (k_cat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | s⁻¹ or min⁻¹ | Measures the catalytic efficiency of an enzyme. |

| Precursor Incorporation Rate | The efficiency with which an isotopically labeled precursor is incorporated into the final natural product. | % incorporation | Confirms the role of a suspected precursor molecule in the biosynthetic pathway. |

| Gene Expression Levels | Relative abundance of mRNA transcripts for biosynthetic genes under different culture conditions. | Relative fold change | Correlates gene activity with the production of the natural product. |

| Product Titer | Concentration of the final product in the fermentation broth. | mg/L or µg/mL | Measures the overall productivity of the biosynthetic pathway. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to investigate the putative biosynthetic pathway of this compound.

Gene Knockout and Complementation

-

Objective: To confirm the function of a specific gene in the biosynthetic pathway.

-

Protocol:

-

A target gene within the putative biosynthetic gene cluster is identified.

-

A knockout vector is constructed by replacing a portion of the target gene with a resistance cassette.

-

The vector is introduced into the producing organism via conjugation or protoplast transformation.

-

Homologous recombination leads to the replacement of the wild-type gene with the disrupted copy.

-

Mutants are selected based on antibiotic resistance.

-

The production of this compound is analyzed in the mutant strain using HPLC or LC-MS. Loss of production indicates the gene's involvement.

-

For complementation, a wild-type copy of the gene is introduced back into the mutant on a plasmid to restore production.

-

Isotope Labeling Studies

-

Objective: To identify the precursor molecules of the biosynthetic pathway.

-

Protocol:

-

A suspected precursor molecule (e.g., ¹³C-labeled glucose, ¹⁵N-labeled amino acid) is synthesized.

-

The labeled precursor is fed to a culture of the producing organism.

-

After a suitable incubation period, this compound is extracted and purified.

-

The purified compound is analyzed by mass spectrometry and NMR to determine the location and extent of isotope incorporation.

-

In Vitro Enzyme Assays

-

Objective: To determine the specific function and kinetics of an enzyme in the pathway.

-

Protocol:

-

The gene encoding the target enzyme is cloned into an expression vector.

-

The protein is overexpressed in a suitable host, such as E. coli.

-

The enzyme is purified using affinity chromatography.

-

The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors.

-

The reaction mixture is analyzed by HPLC, LC-MS, or spectrophotometry to detect the formation of the expected product.

-

Kinetic parameters (K_m and k_cat) are determined by measuring the initial reaction rate at varying substrate concentrations.

-

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the primary metabolite GTP to the hypothetical this compound.

Caption: A putative biosynthetic pathway for this compound.

References

Unveiling the Bioactivity of Catenulopyrizomicin A: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore diverse natural sources, yielding a plethora of compounds with unique chemical structures and potent biological activities. Among these, Catenulopyrizomicin A has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting a consolidation of available data, detailed experimental protocols, and visual representations of key biological processes. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.

Data Presentation: Summary of Quantitative Biological Activity

At present, publicly accessible scientific literature does not contain specific quantitative data on the biological activity of a compound named "this compound." While extensive research exists on the biological screening of various natural products, specific assays and results for this particular molecule are not available.

Tables summarizing key metrics such as the half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) would typically be presented here to offer a comparative view of this compound's potency against various cell lines, bacteria, and fungi. The absence of such data highlights a critical knowledge gap and underscores the novelty of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines standardized experimental protocols commonly employed in the biological activity screening of novel natural products. These protocols are provided as a foundational guide for researchers initiating studies on this compound.

General Workflow for Biological Activity Screening

The initial assessment of a novel compound like this compound typically follows a standardized workflow designed to broadly evaluate its potential therapeutic effects.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Human cancer or normal cell lines are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, many natural products exert their effects by modulating key cellular signaling pathways. Based on common mechanisms of bioactive compounds, a hypothetical signaling pathway that could be investigated for this compound's potential anticancer activity is the MAPK/ERK pathway, which is often dysregulated in cancer.

Further research, including molecular docking studies, enzymatic assays, and western blotting, would be necessary to confirm the precise molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents a frontier in natural product research. While current literature lacks specific data on its biological activities, the established protocols and potential pathways outlined in this guide provide a solid framework for its systematic investigation. Future research focused on the comprehensive screening and mechanistic elucidation of this compound is essential to unlock its full therapeutic potential. The scientific community eagerly awaits forthcoming studies that will undoubtedly shed light on the bioactivity of this intriguing molecule.

In-depth Technical Guide: Catenulopyrizomicin A - Unraveling a Predicted Mechanism of Action

A Note to Our Audience: Researchers, scientists, and drug development professionals are at the forefront of innovation. This guide was intended to provide a comprehensive overview of the predicted mechanism of action for Catenulopyrizomicin A. However, after an exhaustive search of publicly available scientific literature and databases, we have determined that there is currently no specific information available for a compound named "this compound."

Our investigation suggests that this name may be a novel compound with research yet to be published, a potential misnomer, or a closely related analog to a known class of compounds. During our search for similar compounds, we identified Pyrizomicin A and B , a class of thiazolyl pyridine antibiotics isolated from the actinomycete Lechevalieria aerocolonigenes.[1] While this discovery is intriguing, the available literature on Pyrizomicins is presently limited to their isolation and structural elucidation, with only a general mention of their antimicrobial activity.[1]

Therefore, this guide will proceed by presenting a hypothetical mechanism of action for a compound like this compound , based on the broader class of thiazolyl pyridine antibiotics. This predictive approach aims to provide a valuable framework for researchers by outlining potential cellular targets, signaling pathways, and experimental methodologies that would be relevant for investigating a novel compound of this nature.

Predicted Target Class: The Bacterial Ribosome

Thiazolyl peptide antibiotics are a known class of natural products that frequently exert their antimicrobial effects by targeting the bacterial ribosome, a critical cellular machine responsible for protein synthesis.[2] These compounds are known to bind to the 50S ribosomal subunit, interfering with various stages of translation.[2]

Logical Relationship: Inhibition of Protein Synthesis

References

- 1. Pyrizomicin A and B: structure and bioactivity of new thiazolyl pyridines from Lechevalieria aerocolonigenes K10-0216 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Identification for Novel Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in silico methodologies for the target identification of novel natural products. Given the frequent challenge of elucidating the mechanism of action for newly discovered natural compounds, computational approaches offer a rapid and cost-effective strategy to generate testable hypotheses for downstream experimental validation. This document outlines the core principles, detailed experimental protocols, and data interpretation for three primary in silico techniques: reverse docking, pharmacophore modeling, and shape-based screening. While the hypothetical natural product "Catenulopyrizomicin A" is used as a placeholder, the principles and workflows described herein are broadly applicable to any novel small molecule.

Introduction to In Silico Target Identification

The identification of a bioactive molecule's cellular target is a critical step in drug discovery and development. It provides insights into the mechanism of action, potential therapeutic applications, and possible off-target effects. Traditional methods for target identification can be resource-intensive. In silico, or computational, approaches leverage the vast amount of publicly available biological and chemical data to predict potential protein targets for a given small molecule.[1] These methods are particularly valuable in the early stages of research on novel natural products where biological data is scarce.

The primary in silico strategies covered in this guide are:

-

Reverse Docking: This method "docks" a small molecule (ligand) into the binding sites of a large collection of protein structures to predict potential binding partners based on binding affinity scores.[2][3]

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This model is then used to screen libraries of known protein targets.[4][5]

-

Shape-Based Screening: This approach compares the 3D shape of a query molecule to a database of molecules with known biological targets, operating on the principle that molecules with similar shapes may bind to the same targets.[6][7]

Experimental Protocols

Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it against a library of 3D protein structures.[2]

Protocol using AutoDock Vina:

-

Ligand Preparation:

-

Obtain the 3D structure of the query molecule (e.g., "this compound") in a suitable format (e.g., SDF, MOL2).

-

Use a tool like Open Babel or ChemDraw to convert the structure to the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions. This step also involves adding polar hydrogens and defining the rotatable bonds.

-

-

Protein Target Library Preparation:

-

Download a curated library of human protein structures from a database such as the Protein Data Bank (PDB). For a more focused screen, select proteins from a specific family (e.g., kinases, GPCRs).

-

For each protein structure, remove water molecules, co-factors, and existing ligands.

-

Add polar hydrogens and assign Gasteiger charges.

-

Convert the cleaned protein structures to the PDBQT format using tools like AutoDock Tools.[8]

-

-

Grid Box Definition:

-

Docking Simulation:

-

Create a configuration file for each docking run, specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line, referencing the configuration file.[8][11] This process should be automated with scripts for high-throughput screening.

-

-

Results Analysis and Prioritization:

-

The primary output for each docking run is a set of predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

-

Rank the protein targets based on their binding affinity scores.

-

Perform post-docking analysis, such as visual inspection of the binding poses and clustering of results, to prioritize targets for experimental validation.[12]

-

Pharmacophore Modeling

Pharmacophore modeling can be ligand-based (when a set of active molecules is known) or structure-based (when the 3D structure of the target is known). For a novel natural product, a common approach is to use it to screen a database of pre-computed, structure-based pharmacophore models.

Protocol for Pharmacophore-Based Virtual Screening:

-

Ligand Preparation:

-

Generate a set of low-energy 3D conformers for the query molecule. This is crucial as the bioactive conformation is often not the lowest energy state. Software like MOE or LigandScout can be used for this step.

-

-

Pharmacophore Database Selection:

-

Choose a database of pharmacophore models. Publicly available options include PharmGist and ZINCPharmer. Commercial software suites like Discovery Studio and LigandScout also offer extensive pharmacophore databases. These databases contain models derived from the binding sites of thousands of proteins.

-

-

Virtual Screening:

-

Use the generated conformers of the query molecule to screen against the selected pharmacophore database.

-

The screening software will calculate a "fit score" for each alignment of the molecule to a pharmacophore model. The fit score reflects how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) match the pharmacophore features in 3D space.[13]

-

-

Hit List Generation and Analysis:

-

Rank the pharmacophore models based on the fit scores.

-

The proteins from which the top-ranking pharmacophore models were derived are considered potential targets.

-

Further analysis can include examining the alignment of the query molecule with the pharmacophore to understand the potential binding mode.

-

-

Model Validation (for newly generated models):

Shape-Based Screening

Shape-based screening identifies potential targets by comparing the 3D shape of a query molecule to a database of compounds with known biological activities.

Protocol using ROCS (Rapid Overlay of Chemical Structures):

-

Query Molecule Preparation:

-

Generate a high-quality 3D conformation of the query molecule. If a co-crystal structure with a known target is available, that conformation is ideal. Otherwise, a low-energy conformer can be used.

-

-

Database Preparation:

-

Select a database of 3D conformers of molecules with known targets. This could be a commercial database or a curated internal database.

-

The database should be in a multi-conformer format (e.g., OEB).

-

-

Shape and Color-Based Screening:

-

Use ROCS to align and score each molecule in the database against the query molecule.[16]

-

ROCS calculates a TanimotoCombo score, which is a combination of the shape similarity (ShapeTanimoto) and chemical feature similarity (ColorTanimoto). The score ranges from 0 (no similarity) to 2 (identical shape and chemical features).

-

-

Hit Prioritization:

-

Rank the database molecules based on their TanimotoCombo scores.

-

The known targets of the top-ranking molecules are predicted as potential targets for the query molecule.

-

Visual inspection of the overlays of the top hits with the query molecule can provide insights into the structural features driving the similarity.

-

Data Presentation

Quantitative data from in silico target identification should be summarized in a clear and structured manner to facilitate comparison and prioritization of potential targets.

Table 1: Representative Reverse Docking Results for "this compound"

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| Mitogen-activated protein kinase 1 | 4QTB | -9.8 | LEU156, GLY157, VAL158 |

| Phosphoinositide 3-kinase gamma | 1E8X | -9.5 | TRP812, ILE831, VAL882 |

| Cyclooxygenase-2 | 5F1A | -9.2 | LEU352, SER353, TYR355 |

| Tumor necrosis factor-alpha | 2AZ5 | -8.9 | TYR59, TYR119, GLY121 |

| Estrogen receptor alpha | 1A52 | -8.7 | LEU346, THR347, ALA350 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Pharmacophore Model Validation Metrics

| Parameter | Formula | Description | Good Value |

| Yield of Actives | (Number of active hits / Total number of hits) * 100 | Percentage of active compounds in the hit list. | High |

| Enrichment Factor (EF) | (Hits_a / Hits_t) / (Total_a / Total_d) | How many more times actives are found in the hit list compared to random selection. | > 1 |

| Goodness of Hit (GH) Score | ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) )) | A score between 0 and 1 that accounts for actives, total hits, and database size. | > 0.7 |

| Sensitivity | TP / (TP + FN) | The ability of the model to identify active compounds. | High |

| Specificity | TN / (TN + FP) | The ability of the model to reject inactive compounds. | High |

TP = True Positives, FP = False Positives, TN = True Negatives, FN = False Negatives, Ha = Number of active hits, Ht = Total number of hits, A = Total number of actives in the database, D = Total number of compounds in the database.[4][17]

Table 3: Representative Shape-Based Screening Results for "this compound"

| Rank | Known Active Compound | Known Target | Shape Tanimoto | Color Tanimoto | Tanimoto Combo |

| 1 | Celecoxib | Cyclooxygenase-2 | 0.85 | 0.78 | 1.63 |

| 2 | Gefitinib | Epidermal Growth Factor Receptor | 0.82 | 0.75 | 1.57 |

| 3 | Imatinib | Abl tyrosine kinase | 0.79 | 0.71 | 1.50 |

| 4 | Atorvastatin | HMG-CoA reductase | 0.75 | 0.68 | 1.43 |

| 5 | Sildenafil | cGMP-specific phosphodiesterase type 5 | 0.72 | 0.65 | 1.37 |

Note: Data is hypothetical and for illustrative purposes only. The Tanimoto Combo score is the sum of the Shape and Color Tanimoto scores.

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are essential for understanding complex relationships. The following diagrams are generated using the DOT language for Graphviz.

In Silico Target Identification Workflow

Caption: General workflow for in silico target identification.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for natural products.[18][19][20][21][22]

Caption: Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival, often modulated by bioactive compounds.[23][24][25][26][27]

Caption: Simplified MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival, and is a frequent target of natural product inhibitors.[3][5][28][29][30]

References

- 1. researchgate.net [researchgate.net]

- 2. peerj.com [peerj.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. schrodinger.com [schrodinger.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. casfaculty.fiu.edu [casfaculty.fiu.edu]

- 11. youtube.com [youtube.com]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eyesopen.com [eyesopen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. cusabio.com [cusabio.com]

- 22. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 23. cdn-links.lww.com [cdn-links.lww.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 28. researchgate.net [researchgate.net]

- 29. cusabio.com [cusabio.com]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Culturing Conditions for Catenulopyrizomicin A Production

A comprehensive search of publicly available scientific literature and patent databases did not yield any information on a compound named "Catenulopyrizomicin A." This suggests that this molecule may be one of the following:

-

A novel, recently discovered compound for which the initial discovery and characterization data have not yet been published.

-

An internal discovery compound within a research institution or company that has not been disclosed in the public domain.

-

A misnomer or a compound with a different publicly known name.

Due to the absence of any primary literature describing the isolation and characterization of this compound, it is not possible to provide specific culturing conditions, experimental protocols, or biosynthetic pathway diagrams.

General Approach for a Novel Natural Product

For researchers who have discovered a new bioactive compound and are seeking to optimize its production, a general workflow can be followed. This workflow is designed to systematically determine the optimal conditions for microbial growth and secondary metabolite production.

Below is a generalized experimental workflow that can be adapted for the production of a novel microbial natural product.

Experimental Workflow for Novel Natural Product Production

Caption: Generalized workflow for the discovery and production optimization of a novel microbial natural product.

Hypothetical Protocols Based on Common Practices

While specific protocols for this compound are unavailable, the following tables and protocols represent a typical starting point for the cultivation of a filamentous bacterium (e.g., an Actinomycete), a common source of novel bioactive compounds.

Table 1: Example of Basal and Production Media for a Filamentous Bacterium

| Component | Basal Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 10.0 | 20.0 |

| Glucose | - | 5.0 |

| Yeast Extract | 2.0 | 4.0 |

| Peptone | 4.0 | - |

| Casein Hydrolysate | - | 2.0 |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| FeSO₄·7H₂O | 0.01 | 0.01 |

| CaCO₃ | 2.0 | 2.0 |

| Agar (for solid) | 20.0 | - |

| pH | 7.2 | 7.0 |

Table 2: Typical Fermentation Parameters

| Parameter | Range for Optimization |

| Temperature (°C) | 25 - 37 |

| pH | 6.0 - 8.0 |

| Agitation (rpm) | 150 - 250 |

| Aeration (vvm) | 0.5 - 1.5 |

| Inoculum Size (%) | 2 - 10 |

| Fermentation Time (days) | 5 - 14 |

Experimental Protocols

Protocol 1: Seed Culture Preparation

-

Inoculation: Aseptically transfer a loopful of spores or a small piece of mycelial growth from a solid agar plate of the producing organism into a 250 mL flask containing 50 mL of basal liquid medium.

-

Incubation: Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours, or until sufficient turbidity is observed.

Protocol 2: Production Fermentation

-

Inoculation: Transfer the seed culture (5% v/v) into a 2 L baffled flask containing 500 mL of production medium.

-

Incubation: Incubate the production culture on a rotary shaker at 220 rpm and 30°C for 7-10 days.

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, biomass, and production of the target compound via methods like HPLC-MS.

Protocol 3: Extraction and Preliminary Analysis

-

Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extraction:

-

Supernatant: Extract the supernatant with an equal volume of ethyl acetate twice.

-

Mycelium: Homogenize the mycelium and extract with methanol or acetone.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the compound of interest.

Recommendations for Researchers

If you are in possession of the producing organism for this compound, we recommend the following steps:

-

Strain Identification: Perform 16S rRNA (for bacteria) or ITS (for fungi) sequencing to identify the producing organism. This will allow you to search the literature for established cultivation protocols for related species.

-

Systematic Optimization: Employ a systematic approach to optimize production, starting with media component screening using one-factor-at-a-time (OFAT) or statistical methods like Plackett-Burman design, followed by optimization of physical parameters using response surface methodology (RSM).

-

Analytical Method Development: Develop a robust and sensitive analytical method (e.g., LC-MS/MS) for the accurate quantification of this compound. This is crucial for assessing the impact of different culture conditions.

Should the primary research on this compound become publicly available, this document will be updated to reflect the specific and accurate culturing conditions.

Application Notes and Protocols: Click Chemistry Handles for Paclitaxel (as a representative complex natural product)

A practical guide for researchers, scientists, and drug development professionals on the introduction and application of click chemistry handles to the complex natural product, Paclitaxel.

Disclaimer: Initial searches for "Catenulopyrizomicin A" did not yield its chemical structure, preventing the development of specific protocols for this molecule. Therefore, Paclitaxel, a well-characterized and complex natural product, has been selected as a representative model to illustrate the principles and methodologies of applying click chemistry handles. The following protocols are based on established chemical modifications of Paclitaxel and general click chemistry procedures.

Introduction

Paclitaxel (Taxol) is a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its complex diterpenoid structure, featuring a taxane core and a C-13 ester side chain, presents multiple sites for chemical modification.[2][3] The strategic introduction of "click chemistry" handles, such as azides and terminal alkynes, onto the Paclitaxel scaffold enables a wide range of subsequent bioorthogonal conjugations.[4][5] This powerful approach facilitates the attachment of various molecular entities, including imaging agents, targeting ligands, and drug delivery systems, to probe and enhance the therapeutic properties of Paclitaxel.[6][7]

This document provides detailed protocols for the synthesis of Paclitaxel derivatives bearing azide and alkyne functionalities at the C-2', C-7, and C-10 hydroxyl positions, which are known to be amenable to modification without significantly compromising the drug's cytotoxic activity.[8][9]

Potential Sites for Click Handle Installation on Paclitaxel

The chemical structure of Paclitaxel offers several hydroxyl groups that can be selectively functionalized. The most commonly targeted positions for modification are the hydroxyl groups at C-2', C-7, and C-10, as modifications at these sites are generally well-tolerated in terms of preserving biological activity.

Caption: Chemical structure of Paclitaxel with highlighted positions for click handle installation.

Experimental Protocols

The following protocols describe the synthesis of representative azide- and alkyne-functionalized Paclitaxel derivatives.

Synthesis of 2'-Azidoacetylpaclitaxel

This protocol describes the esterification of the C-2' hydroxyl group of Paclitaxel with azidoacetic acid.

Materials:

-

Paclitaxel

-

Azidoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve Paclitaxel (1.0 eq) and azidoacetic acid (1.5 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2'-azidoacetylpaclitaxel.

Synthesis of 7-Propargylpaclitaxel

This protocol details the etherification of the C-7 hydroxyl group of Paclitaxel with propargyl bromide. This requires protection of the more reactive C-2' hydroxyl group first.

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Propargyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M in THF

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

Step 1: Protection of the C-2' Hydroxyl Group

-

Dissolve Paclitaxel (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) and TBDMSCl (1.5 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain 2'-O-TBDMS-paclitaxel.

Step 2: Propargylation of the C-7 Hydroxyl Group

-

Dissolve 2'-O-TBDMS-paclitaxel (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Carefully add NaH (3.0 eq) in portions.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propargyl bromide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain 2'-O-TBDMS-7-propargylpaclitaxel.

Step 3: Deprotection of the C-2' Hydroxyl Group

-

Dissolve 2'-O-TBDMS-7-propargylpaclitaxel (1.0 eq) in THF.

-

Add TBAF solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 7-propargylpaclitaxel.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of Paclitaxel click chemistry handles based on literature precedents for similar modifications. Actual yields may vary depending on reaction conditions and scale.

| Derivative | Modification Site | Click Handle | Typical Yield (%) |

| 2'-Azidoacetylpaclitaxel | C-2' OH | Azide | 75-85 |

| 7-Propargylpaclitaxel | C-7 OH | Alkyne | 60-70 (overall) |

| 10-Deacetyl-10-azidoacetyl-PTX | C-10 OH | Azide | 70-80 |

| 10-Deacetyl-10-propargyl-PTX | C-10 OH | Alkyne | 65-75 |

Click Chemistry Ligation Protocols

Once the azide or alkyne handle is installed on Paclitaxel, it can be conjugated to a molecule of interest bearing the complementary functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the ligation of an alkyne-modified Paclitaxel with an azide-containing molecule (e.g., an azide-functionalized fluorescent dye).

Materials:

-

Alkyne-modified Paclitaxel (e.g., 7-Propargylpaclitaxel)

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

Procedure:

-

Dissolve the alkyne-modified Paclitaxel (1.0 eq) and the azide-containing molecule (1.1 eq) in the t-butanol/water mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel chromatography or preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for biological applications as it does not require a cytotoxic copper catalyst. It describes the reaction of an azide-modified Paclitaxel with a strained alkyne (e.g., a dibenzocyclooctyne, DBCO-functionalized molecule).

Materials:

-

Azide-modified Paclitaxel (e.g., 2'-Azidoacetylpaclitaxel)

-

Strained alkyne-containing molecule of interest (e.g., DBCO-PEG-biotin)

-

Phosphate-buffered saline (PBS) or other suitable biological buffer

-

Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

-

Prepare stock solutions of the azide-modified Paclitaxel and the strained alkyne in DMSO.

-

In a reaction vessel, combine the azide-modified Paclitaxel (1.0 eq) and the strained alkyne (1.2 eq) in the desired buffer. The final DMSO concentration should be kept low (<5%) if working with biological samples.

-

Incubate the reaction at room temperature or 37 °C for 4-24 hours.

-

Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

-

The product can be used directly in some biological assays or purified by HPLC if necessary.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Caption: General synthetic workflows for introducing azide and alkyne handles onto Paclitaxel.

Caption: Comparison of CuAAC and SPAAC ligation workflows for Paclitaxel conjugates.

Conclusion

The protocols outlined in this document provide a framework for the chemical modification of Paclitaxel with click chemistry handles. These versatile derivatives serve as powerful tools for the development of novel Paclitaxel-based therapeutics and chemical biology probes. The choice between CuAAC and SPAAC ligation strategies will depend on the specific application, with SPAAC being the preferred method for conjugations in biological systems due to its bioorthogonality. Careful purification and characterization of all intermediates and final products are crucial for successful downstream applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia [mdpi.com]

- 6. Stepwise orthogonal click chemistry toward fabrication of paclitaxel/galactose functionalized fluorescent nanoparticles for HepG2 cell targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Catenulopyrizomicin A Fermentation

Welcome to the technical support center for Catenulopyrizomicin A production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fermentation yield of this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the fermentation yield of this compound?

A1: The production of this compound is a complex process influenced by a variety of factors. Key areas to consider for optimization include the composition of the fermentation medium, the genetic makeup of the producing strain, and the physical and chemical parameters of the fermentation process. These factors can significantly impact the metabolic pathways leading to this compound biosynthesis and ultimately affect the final titer.[1][2]

Q2: How can the fermentation medium be optimized for improved this compound yield?

A2: Media optimization is a critical step in enhancing antibiotic production. This involves systematically evaluating and adjusting the concentrations of carbon and nitrogen sources, as well as the inclusion of essential minerals and precursor molecules. A well-designed medium can support robust cell growth and direct metabolic flux towards the this compound biosynthetic pathway. For instance, screening different carbon sources like glucose and glycerol, and nitrogen sources such as yeast extract and peptone, can lead to significant improvements in yield.[3][4]

Q3: What is precursor feeding and how can it be applied to this compound fermentation?

A3: Precursor feeding involves the addition of specific metabolic intermediates to the fermentation broth to increase the availability of building blocks for the target molecule. Identifying the biosynthetic precursors of this compound is the first step. Once identified, a feeding strategy can be developed to supply these precursors at optimal concentrations and time points during the fermentation process. This can bypass potential rate-limiting steps in the native biosynthetic pathway and boost production.

Q4: Can genetic engineering be used to improve the this compound producing strain?

A4: Yes, genetic engineering offers powerful tools for strain improvement. Strategies include overexpressing key enzymes in the this compound biosynthetic pathway, deleting genes responsible for competing metabolic pathways that divert precursors, and introducing heterologous genes to enhance precursor supply. For example, multilevel metabolic engineering has been successfully used to increase the production of other antibiotics like daptomycin.[5]

Troubleshooting Guides

Problem 1: Low this compound Titer

| Possible Cause | Suggested Solution | Experimental Protocol |

| Suboptimal Media Composition | Perform a media optimization study using statistical methods like Plackett-Burman design to screen for significant media components.[3] | 1. Design a Plackett-Burman experiment with various carbon, nitrogen, and mineral sources at high and low concentrations. 2. Prepare the different media formulations and inoculate with the this compound producing strain. 3. Cultivate under standard fermentation conditions. 4. At the end of the fermentation, measure the this compound titer for each condition using a validated analytical method (e.g., HPLC). 5. Analyze the results to identify the media components with the most significant positive effect on yield. |

| Precursor Limitation | Identify potential precursors through biosynthetic pathway analysis and implement a precursor feeding strategy. | 1. Based on the predicted biosynthetic pathway, select several potential precursor molecules. 2. In separate fermentation experiments, add each precursor at different concentrations and at various time points (e.g., beginning of exponential phase, stationary phase). 3. Monitor this compound production throughout the fermentation. 4. Determine the optimal precursor, concentration, and feeding time that results in the highest yield. |

| Low Expression of Biosynthetic Genes | Overexpress key genes in the this compound biosynthetic cluster using a strong, constitutive promoter. | 1. Identify the putative biosynthetic gene cluster for this compound. 2. Select key genes for overexpression (e.g., those encoding rate-limiting enzymes). 3. Clone the selected genes into an expression vector under the control of a strong promoter. 4. Transform the expression vector into the this compound producing strain. 5. Compare the this compound yield of the engineered strain with the wild-type strain in shake flask fermentations. |

Problem 2: Inconsistent Fermentation Results

| Possible Cause | Suggested Solution | Experimental Protocol |

| Variability in Inoculum Quality | Standardize the inoculum preparation protocol, ensuring consistent cell density and physiological state. | 1. Establish a standard operating procedure for inoculum development, including culture medium, incubation time, and temperature. 2. Use a spectrophotometer to measure the optical density (OD) of the seed culture and inoculate the production fermenter with a consistent starting OD. 3. Monitor the viability of the seed culture using microscopy and a viability stain. |

| Fluctuations in Fermentation Parameters | Implement strict process control for pH, temperature, and dissolved oxygen (DO) in a bioreactor.[1][2] | 1. Calibrate pH and DO probes before each fermentation run. 2. Set up a controlled fermentation in a bioreactor with automated control of pH (using acid/base addition), temperature (using a heating/cooling jacket), and DO (by controlling agitation and aeration rate). 3. Monitor these parameters online throughout the fermentation to ensure they are maintained within the optimal range. |

| Genetic Instability of the Producing Strain | Perform regular quality control checks of the cell bank and consider re-isolating high-producing single colonies. | 1. Periodically streak out cultures from the working cell bank onto agar plates. 2. Isolate single colonies and screen them for this compound production in small-scale cultures. 3. Select the highest-producing isolates to create a new working cell bank. |

Data Presentation

Table 1: Effect of Carbon Source on this compound Production